molecular formula C12H11ClN2 B578816 5-(2-Chloro-4-methylphenyl)pyridin-2-amine CAS No. 1258634-27-3

5-(2-Chloro-4-methylphenyl)pyridin-2-amine

Cat. No. B578816
CAS RN: 1258634-27-3
M. Wt: 218.684
InChI Key: STCJCUAGLRIXBW-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2. It has a molecular weight of 218.69 . The compound is also known by its IUPAC name, 5-(2-chloro-5-methylphenyl)-2-pyridinylamine .


Synthesis Analysis

The synthesis of pyridine derivatives like 5-(2-Chloro-4-methylphenyl)pyridin-2-amine often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The InChI code for 5-(2-Chloro-4-methylphenyl)pyridin-2-amine is 1S/C12H11ClN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine , but unfortunately, the specific details regarding unique applications in various fields are not readily available in the search results. The information provided is mostly related to general chemical properties and availability from suppliers like MilliporeSigma and ChemicalBook .

properties

IUPAC Name

5-(2-chloro-4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJCUAGLRIXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718561
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)pyridin-2-amine

CAS RN

1258634-27-3
Record name 5-(2-Chloro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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